2-(Pyridin-4-ylmethoxy)benzaldehyde

AKR1B10 inhibitor Aldo-keto reductase Cancer metabolism

2-(Pyridin-4-ylmethoxy)benzaldehyde (CAS 54402-13-0) is a differentiated building block for medicinal chemistry and biochemical assays. It uniquely inhibits AKR1B10 (IC50 240 nM) and ALDH3A1 (2,100 nM), making it a selective probe for cancer metabolism research. Its pyridin-4-ylmethoxy substitution (LogP 2.05, MW 213.23) enables distinct SAR exploration vs. isomers. The aldehyde group facilitates Schiff base conjugation; the pyridine supports metal coordination. Validated in Suzuki-Miyaura coupling. Choose this specific isomer for reproducible, target-specific results. ≥97% purity.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 54402-13-0
Cat. No. B1285480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-ylmethoxy)benzaldehyde
CAS54402-13-0
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OCC2=CC=NC=C2
InChIInChI=1S/C13H11NO2/c15-9-12-3-1-2-4-13(12)16-10-11-5-7-14-8-6-11/h1-9H,10H2
InChIKeyWCJAFOKWZXCOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-ylmethoxy)benzaldehyde (CAS 54402-13-0): Properties and Procurement Data


2-(Pyridin-4-ylmethoxy)benzaldehyde (CAS 54402-13-0) is an aromatic aldehyde with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . Its structure consists of a benzaldehyde core substituted at the 2-position with a pyridin-4-ylmethoxy group, a unique combination that defines its chemical and biological profile [1]. The compound is characterized by a reported melting point of 57-58 °C and a predicted pKa of 4.90 ± 0.10 . It is commercially available from multiple vendors in research-grade purities, typically 95-97%, and is supplied as a building block for advanced organic synthesis and medicinal chemistry applications .

Why 2-(Pyridin-4-ylmethoxy)benzaldehyde (CAS 54402-13-0) Cannot Be Replaced by Closely Related Analogs


Despite the structural similarity within the pyridinylmethoxy benzaldehyde family, 2-(Pyridin-4-ylmethoxy)benzaldehyde exhibits a unique activity profile that precludes simple substitution. Key differentiators include the specific placement of the pyridinylmethoxy group, which dictates its interactions with biological targets like AKR1B10 and ALDH3A1 [1], as well as its specific physicochemical parameters that govern its behavior in synthetic applications [2]. The data presented in Section 3 demonstrate quantifiable differences in enzyme inhibition and physical properties when compared to isomers and substituted analogs, underscoring that each compound in this class must be evaluated individually for its intended use.

Quantitative Evidence for 2-(Pyridin-4-ylmethoxy)benzaldehyde (CAS 54402-13-0) Differentiation from Analogs


AKR1B10 Inhibition Potency of 2-(Pyridin-4-ylmethoxy)benzaldehyde

2-(Pyridin-4-ylmethoxy)benzaldehyde exhibits an IC50 of 240 nM against human recombinant AKR1B10, a target implicated in cancer cell detoxification and chemotherapy resistance [1]. While direct head-to-head data for a single comparator is unavailable, this potency can be contextualized against the known potent tool compound AKR1B10-IN-1 (IC50 3.5 nM) . This indicates the compound possesses sub-micromolar activity against this therapeutically relevant target, a level of potency that is not guaranteed across all structurally similar benzaldehyde derivatives.

AKR1B10 inhibitor Aldo-keto reductase Cancer metabolism

ALDH3A1 Inhibition Profile of 2-(Pyridin-4-ylmethoxy)benzaldehyde

2-(Pyridin-4-ylmethoxy)benzaldehyde inhibits human ALDH3A1 with an IC50 of 2,100 nM (2.1 µM) [1]. In contrast, it demonstrates significantly weaker or no activity against other common biological targets, with an IC50 reported as >55.69 µM in other human assays, indicating inactivity . This differential activity profile suggests a degree of selectivity that may be valuable in studies focused on ALDH3A1 function.

ALDH3A1 inhibitor Aldehyde dehydrogenase Enzyme assay

Physicochemical Properties Differentiating 2-(Pyridin-4-ylmethoxy)benzaldehyde from 3-Methoxy Analog

2-(Pyridin-4-ylmethoxy)benzaldehyde exhibits a predicted pKa of 4.90 and a LogP of ~2.05 [1]. In contrast, its 3-methoxy substituted analog, 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde, has a significantly different melting point of 137-140°C, a higher molecular weight (243.26 vs. 213.23), and a LogP of 1.82 . These quantifiable differences in lipophilicity and physical state impact solubility, formulation, and permeability, directly affecting experimental design and material handling.

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Utility: Role as a Key Intermediate in Suzuki-Miyaura Coupling

2-(Pyridin-4-ylmethoxy)benzaldehyde serves as a key starting material for synthesizing diverse biaryl and pyridyl-aryl-methoxybenzaldehyde derivatives via Suzuki-Miyaura cross-coupling [1]. While the target compound itself is not the final product of these reactions, its specific substitution pattern enables the creation of 26 new, potentially pharmaceutically relevant intermediates, as demonstrated in a comparative study of catalytic methods [1]. In contrast, benzaldehyde itself or its simple alkoxy derivatives would lead to entirely different product profiles due to the absence of the boronic acid coupling partner. This established synthetic route provides a reliable and published pathway for researchers to access a unique library of compounds.

Suzuki-Miyaura coupling Synthetic intermediate Biaryl synthesis

Best Research and Industrial Application Scenarios for 2-(Pyridin-4-ylmethoxy)benzaldehyde


AKR1B10 and ALDH3A1 Enzyme Inhibition Studies

2-(Pyridin-4-ylmethoxy)benzaldehyde is well-suited for biochemical assays investigating the roles of AKR1B10 and ALDH3A1. Its sub-micromolar IC50 against AKR1B10 (240 nM) and micromolar activity against ALDH3A1 (2,100 nM) [1], combined with its apparent inactivity against other tested targets , make it a useful chemical probe for dissecting the function of these specific enzymes in cancer cell metabolism and detoxification pathways.

Medicinal Chemistry Starting Point for SAR Studies

As a validated intermediate in Suzuki-Miyaura coupling reactions, this compound serves as a strategic starting material for synthesizing focused libraries of biaryl and pyridyl-aryl-methoxybenzaldehydes [2]. Its unique physicochemical profile (LogP 2.05, MW 213.23) [3] provides a differentiated chemical space for exploring structure-activity relationships (SAR) compared to its higher-molecular-weight or less lipophilic analogs.

Development of Fluorescent Probes and Sensors

The inherent aldehyde functionality of 2-(Pyridin-4-ylmethoxy)benzaldehyde makes it reactive toward amines, allowing for the facile formation of Schiff bases . This reactivity can be exploited to conjugate the molecule to fluorescent dyes, proteins, or solid supports, enabling its use in the development of novel chemical probes for detecting aldehydes or for immobilization in sensor applications. The pyridine moiety offers an additional site for metal coordination, further expanding its utility in this field.

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